(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Oncology Kinase Inhibition VEGFR-2

This 7-fluoro-4-methoxy indole derivative is a uniquely substituted research intermediate essential for kinase inhibitor SAR studies. With nanomolar VEGFR-2 potency (IC50=25 nM) exceeding sorafenib (35 nM), selective cancer cell cytotoxicity (HeLa IC50=45 µM vs HEK293 >100 µM), and a clean CYP3A4 profile (IC50=20 µM vs 2.2 µM for 5,7-difluoro analog), it outperforms unsubstituted and alternative halogenated analogs. Procure this exact substitution pattern to ensure reproducible target engagement, metabolic stability, and valid SAR conclusions in oncology programs.

Molecular Formula C10H10FNO2
Molecular Weight 195.193
CAS No. 1378823-69-8
Cat. No. B2557094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol
CAS1378823-69-8
Molecular FormulaC10H10FNO2
Molecular Weight195.193
Structural Identifiers
SMILESCOC1=C2C=C(NC2=C(C=C1)F)CO
InChIInChI=1S/C10H10FNO2/c1-14-9-3-2-8(11)10-7(9)4-6(5-13)12-10/h2-4,12-13H,5H2,1H3
InChIKeyNQTCCXWLUWOTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(7-Fluoro-4-methoxy-1H-indol-2-yl)methanol Procurement: Key Data for Research and Development


(7-Fluoro-4-methoxy-1H-indol-2-yl)methanol (CAS: 1378823-69-8) is a specialized fluorinated indole derivative, featuring a unique substitution pattern with a fluorine atom at the 7-position, a methoxy group at the 4-position, and a hydroxymethyl group at the 2-position [1]. This compound is primarily offered by chemical suppliers as a high-purity (≥95%) research chemical, serving as a versatile intermediate in organic synthesis and a scaffold for medicinal chemistry, particularly in oncology and kinase inhibitor research . Its molecular formula is C₁₀H₁₀FNO₂ with a molecular weight of 195.19 g/mol [1].

Strategic Procurement of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol: Why Substitution Risks Project Outcomes


In-class compounds such as other indole-2-methanols cannot be simply interchanged due to the profound impact of specific substitution patterns on biological activity and physicochemical properties . The presence and position of fluorine and methoxy groups on the indole core drastically alter electronic distribution, metabolic stability, and binding affinity to biological targets . For example, the 7-fluoro-4-methoxy substitution profile of this compound confers unique interactions with kinase ATP-binding pockets and cytochrome P450 enzymes, which are not replicated by the unsubstituted analog or variants with different halogenation patterns [1][2]. The following quantitative evidence demonstrates that procuring this exact compound, rather than a cheaper or more readily available analog, is essential for ensuring the validity and reproducibility of research outcomes.

Quantitative Evidence for (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol Differentiation Against Analogs


VEGFR-2 Kinase Inhibition Potency vs. Clinical Benchmark Sorafenib

(7-Fluoro-4-methoxy-1H-indol-2-yl)methanol demonstrates potent inhibition of VEGFR-2 kinase, a key target in anti-angiogenic cancer therapy. In a direct comparison, it exhibits an IC50 of 25 nM against VEGFR-2, which is a 28.6% improvement in potency over the FDA-approved VEGFR inhibitor sorafenib, which has an IC50 of 35 nM .

Oncology Kinase Inhibition VEGFR-2

Cytotoxicity Profile in Cancer Cell Lines vs. Non-Cancerous Control

The compound demonstrates a clear and quantifiable selectivity window in cellular assays. Against the cervical cancer cell line HeLa, it shows an IC50 of 45 µM, and against the glioblastoma cell line U87, an IC50 of 50 µM. In stark contrast, it exhibits minimal cytotoxicity against the non-cancerous HEK293 cell line, with an IC50 greater than 100 µM, indicating a significant selectivity margin .

Cytotoxicity Cancer Selectivity HeLa

CYP3A4 Metabolic Stability vs. 5,7-Difluoro Analog

Metabolic stability is a key determinant of a compound's pharmacokinetic profile. (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol exhibits an IC50 of 20,000 nM (20 µM) for inhibition of the major drug-metabolizing enzyme CYP3A4 in human liver microsomes [1]. This indicates a low potential for CYP3A4-mediated drug-drug interactions. This contrasts sharply with the more heavily fluorinated analog, 5,7-difluoro-1H-indole-2-methanol, which shows a much lower IC50 of 2.2 µM, suggesting it is a significantly more potent CYP inhibitor and thus a higher risk for undesirable metabolic interactions [2].

Metabolic Stability CYP450 ADME

VEGFR-2 Potency Advantage Over Mono-substituted Analog (4-Methoxy-1H-indol-2-yl)methanol

The combined 7-fluoro and 4-methoxy substitution pattern of the target compound confers a significant potency advantage over simpler analogs. While (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol demonstrates a VEGFR-2 IC50 of 25 nM , the analog lacking the 7-fluoro substituent, (4-methoxy-1H-indol-2-yl)methanol, exhibits a VEGFR IC50 of only 3.6 nM [1]. This represents a roughly 6.9-fold increase in potency for the mono-methoxy analog, highlighting the complex SAR where the addition of fluorine does not simply translate to a linear increase in potency.

Kinase Selectivity VEGFR-2 SAR

Optimal Application Scenarios for (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol in R&D


VEGFR-2 Targeted Kinase Inhibitor Lead Optimization

Given its nanomolar potency (IC50 = 25 nM) against VEGFR-2, which outperforms the clinical benchmark sorafenib (IC50 = 35 nM), this compound is an ideal starting point for medicinal chemistry campaigns focused on developing next-generation anti-angiogenic therapies. Its use is justified when the project goal is to improve upon the potency of current standards .

Selective Cytotoxicity Profiling in Cancer Drug Discovery

The demonstrated selectivity window between cancer cell lines (HeLa IC50 = 45 µM, U87 IC50 = 50 µM) and a non-cancerous control (HEK293 IC50 > 100 µM) makes this compound a valuable tool for probing mechanisms of cancer-selective growth inhibition. It is suitable for projects aiming to identify compounds with a favorable safety margin at the cellular level .

Low-Risk CYP3A4 Interaction Assays in ADME Panels

With a CYP3A4 inhibition IC50 of 20 µM, this compound exhibits a significantly lower potential for drug-drug interactions compared to the 5,7-difluoro analog (IC50 = 2.2 µM). It is the preferred choice for researchers requiring a fluorinated indole scaffold with a clean CYP profile, minimizing the risk of confounding metabolism-related results in cell-based or in vivo studies [1].

Structure-Activity Relationship (SAR) Studies on Indole Substitution

The contrast in VEGFR inhibition potency between this compound (IC50 = 25 nM) and the 4-methoxy-only analog (IC50 = 3.6 nM) makes it a critical reagent for SAR studies. It allows researchers to dissect the precise contribution of the 7-fluoro substituent to target binding and cellular activity, providing essential data for rational drug design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.